molecular formula C6H4F2N2O2 B171755 2,5-Difluoro-4-nitroaniline CAS No. 1542-36-5

2,5-Difluoro-4-nitroaniline

Cat. No. B171755
M. Wt: 174.1 g/mol
InChI Key: IBGGCVMFSJQOID-UHFFFAOYSA-N
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Patent
US04725283

Procedure details

10 ml of water are added with due care to 75 ml of concentrated sulphuric acid; the temperature rises to 70° C. 0.105 mole (33 g) of 2,5-difluoro-4-nitro-N-benzenesulphonylaniline prepared in the previous stage is then added. The temperature is maintained at 70° C. for 2 hours. The reaction mixture is poured onto 1 kg of ice and water and the expected product precipitates. After filtration and washing to neutrality the product is recrystallized from 100 ml of 96° ethanol. It melts at 153° C.
Name
2,5-difluoro-4-nitro-N-benzenesulphonylaniline
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[C:20]([F:26])=[CH:19][C:8]=1[NH:9]S(C1C=CC=CC=1)(=O)=O>O>[F:6][C:7]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[C:20]([F:26])=[CH:19][C:8]=1[NH2:9]

Inputs

Step One
Name
2,5-difluoro-4-nitro-N-benzenesulphonylaniline
Quantity
33 g
Type
reactant
Smiles
FC1=C(NS(=O)(=O)C2=CC=CC=C2)C=C(C(=C1)[N+](=O)[O-])F
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 70° C
ADDITION
Type
ADDITION
Details
is then added
CUSTOM
Type
CUSTOM
Details
the expected product precipitates
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing to neutrality the product
CUSTOM
Type
CUSTOM
Details
is recrystallized from 100 ml of 96° ethanol

Outcomes

Product
Name
Type
Smiles
FC1=C(N)C=C(C(=C1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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